molecular formula C19H11N5O3S B255286 6-[5-(2-Nitrophenyl)furan-2-yl]-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-[5-(2-Nitrophenyl)furan-2-yl]-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B255286
M. Wt: 389.4 g/mol
InChI Key: UURVZGWSURNYSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[5-(2-Nitrophenyl)furan-2-yl]-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods and has been found to have interesting biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 6-[5-(2-Nitrophenyl)furan-2-yl]-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not well understood. However, one study found that this compound inhibits the activity of topoisomerase II, an enzyme involved in DNA replication and transcription. This may contribute to its anti-tumor activity.
Biochemical and Physiological Effects:
This compound has been found to have interesting biochemical and physiological effects. One study found that this compound inhibits the growth of human breast cancer cells by inducing apoptosis, or programmed cell death. Another study found that this compound has anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been found to be fluorescent and has potential as a probe for the detection of copper ions.

Advantages and Limitations for Lab Experiments

One advantage of using 6-[5-(2-Nitrophenyl)furan-2-yl]-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its potential as a fluorescent probe for the detection of copper ions. Additionally, this compound has been found to have anti-tumor and anti-inflammatory activity, which may be useful in studying these conditions. However, one limitation of using this compound is that its mechanism of action is not well understood, which may make it difficult to study in certain contexts.

Future Directions

There are several potential future directions for research on 6-[5-(2-Nitrophenyl)furan-2-yl]-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One direction is to further study its anti-tumor activity and explore its potential as a cancer treatment. Another direction is to study its anti-inflammatory activity and explore its potential as a treatment for inflammatory conditions. Additionally, further research could be done to understand its mechanism of action and explore its potential as a probe for the detection of other metal ions. Overall, there is much potential for this compound in scientific research.

Synthesis Methods

The synthesis of 6-[5-(2-Nitrophenyl)furan-2-yl]-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been reported in several studies. One method involves the reaction of 2-nitrobenzaldehyde, furan-2-carboxylic acid, phenylhydrazine, and thiourea in the presence of acetic acid and glacial acetic acid. Another method involves the reaction of 2-nitrobenzaldehyde, furan-2-carboxylic acid, phenylhydrazine, and thiosemicarbazide in the presence of acetic acid and glacial acetic acid. Both methods have been found to be effective in synthesizing this compound.

Scientific Research Applications

This compound has been studied for its potential applications in scientific research. One study found that this compound has anti-tumor activity against human breast cancer cells. Another study found that this compound has anti-inflammatory activity in vitro. Additionally, this compound has been studied for its potential as a fluorescent probe for the detection of copper ions.

properties

Product Name

6-[5-(2-Nitrophenyl)furan-2-yl]-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Molecular Formula

C19H11N5O3S

Molecular Weight

389.4 g/mol

IUPAC Name

6-[5-(2-nitrophenyl)furan-2-yl]-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C19H11N5O3S/c25-24(26)14-9-5-4-8-13(14)15-10-11-16(27-15)18-22-23-17(20-21-19(23)28-18)12-6-2-1-3-7-12/h1-11H

InChI Key

UURVZGWSURNYSF-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NN=C3N2N=C(S3)C4=CC=C(O4)C5=CC=CC=C5[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C3N2N=C(S3)C4=CC=C(O4)C5=CC=CC=C5[N+](=O)[O-]

Origin of Product

United States

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